

A Comparative Guide to Carbon Tetrachloride and Chloroform as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carbon tetrachloride	
Cat. No.:	B157010	Get Quote

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly influence the outcome of chemical reactions, extractions, and analytical procedures. **Carbon tetrachloride** (CCl₄) and chloroform (CHCl₃), both chlorinated hydrocarbons, have historically been mainstays in the laboratory. However, their distinct physicochemical properties, performance in various applications, and significant differences in safety profiles warrant a detailed comparison to guide informed selection. This guide provides an objective comparison of these two solvents, supported by experimental data, to aid in this critical decision-making process.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the molecular structure of **carbon tetrachloride** and chloroform give rise to their distinct solvent characteristics. Chloroform's single hydrogen atom breaks the molecular symmetry, resulting in a net dipole moment and rendering it a polar solvent. In contrast, the symmetrical tetrahedral structure of **carbon tetrachloride** cancels out the individual C-Cl bond dipoles, making it a nonpolar solvent.[1] This difference in polarity is a primary determinant of their solubility characteristics, adhering to the principle of "like dissolves like."

Interestingly, despite being nonpolar, **carbon tetrachloride** has a higher boiling point than the polar chloroform.[1][2] This is attributed to the larger molecular mass and greater number of chlorine atoms in CCl₄, leading to stronger London dispersion forces between its molecules,

which outweigh the dipole-dipole interactions present in CHCl₃.[1][2] Both solvents are denser than water, a property that is advantageous in liquid-liquid extractions for clear phase separation.

A summary of their key physicochemical properties is presented in the table below.

Property	Carbon Tetrachloride (CCI4)	Chloroform (CHCl₃)
Molar Mass	153.82 g/mol	119.38 g/mol
Boiling Point	76.7 °C[1]	61.2 °C[2]
Density	1.594 g/cm³ at 20 °C	1.489 g/cm³ at 20 °C
Polarity	Nonpolar[1]	Polar[1]
Dipole Moment	0 D	1.04 D
Solubility in Water	0.8 g/L at 20 °C	8 g/L at 20 °C
Hansen Solubility Parameters (MPa ⁰ . ⁵)	δD: 17.8, δΡ: 0, δΗ: 0.6	δD: 17.8, δΡ: 3.1, δΗ: 5.7

Performance in Laboratory Applications

The choice between **carbon tetrachloride** and chloroform is often dictated by the specific requirements of the experimental procedure, be it a chemical synthesis, an extraction, or a spectroscopic analysis.

Solvent Extraction

In liquid-liquid extractions, the polarity of the solvent is paramount. Chloroform, with its greater polarity, generally exhibits a broader solvency range for a variety of compounds compared to **carbon tetrachloride**. This is particularly evident in the extraction of moderately polar natural products.

One comparative study on the extraction of phytochemicals from Datura metel leaves demonstrated a significant difference in extraction efficiency. While methanol was found to be the most effective solvent overall, a direct comparison of the less polar solvents showed that

chloroform yielded a higher percentage of crude extract (13.68%) compared to hexane (19.4%), but was still considered inefficient for the target phytochemicals in this specific study. [3] The study also quantified the extraction of specific classes of compounds:

Extraction Parameter	Chloroform Extract
Percentage Yield (%)	13.68[3]
Total Flavonoid Concentration (mg QE/100g)	6.71 ± 0.44[3]
Total Phenol Concentration (mg GAE/100g)	0.196 ± 0.02[3]
Antioxidant Activity (DPPH Inhibition %)	15.3[3]

Data from a study on Datura metel leaf extracts.[3]

While this study did not include **carbon tetrachloride**, the significantly low yield and phytochemical content with chloroform, a more polar solvent than **carbon tetrachloride**, suggests that **carbon tetrachloride** would be even less effective for extracting polar phytochemicals. However, for the extraction of nonpolar compounds, **carbon tetrachloride**'s nonpolar nature can be advantageous.

A study on the extraction of tropane alkaloids from Atropa baetica hairy roots found that dichloromethane and chloroform were equally effective for the extraction of scopolamine from the liquid medium.[4] This suggests that for certain compounds, the difference in polarity between these two chlorinated solvents may not significantly impact extraction efficiency.

Chemical Synthesis

In synthetic organic chemistry, the solvent's role extends beyond just dissolving reactants; it can also influence reaction rates and pathways.

The Appel reaction, which converts alcohols to alkyl chlorides, traditionally utilizes **carbon tetrachloride** as both the solvent and the chlorine source in conjunction with triphenylphosphine. The nonpolar and inert nature of CCl₄ is well-suited for this reaction.

Spectroscopy

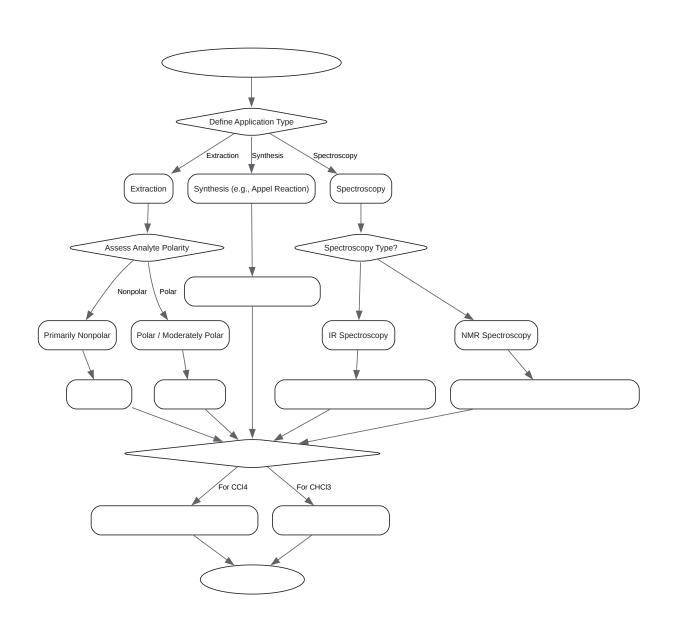
In spectroscopic applications, the solvent should ideally not have signals that overlap with those of the analyte.

- Infrared (IR) Spectroscopy: **Carbon tetrachloride** is a preferred solvent for IR spectroscopy because it lacks C-H bonds and therefore does not have significant absorption bands in the region where C-H stretching and bending vibrations occur (above 1600 cm⁻¹). This provides a clear window for observing these important functional groups in the sample.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Historically, **carbon tetrachloride** was used in proton NMR (¹H NMR) spectroscopy due to the absence of hydrogen atoms, thus avoiding solvent interference. However, its poor dissolving power and high toxicity have led to it being largely superseded by deuterated solvents. Deuterated chloroform (CDCl₃) is now one of the most common solvents for NMR due to its excellent ability to dissolve a wide range of organic compounds.

Experimental Protocols General Protocol for Liquid-Liquid Extraction

- Solvent Selection: Choose the extraction solvent based on the polarity of the target analyte.
 For nonpolar compounds, carbon tetrachloride may be considered, while chloroform offers better solubility for a broader range of compounds with some degree of polarity.
- Procedure: a. Dissolve the sample containing the analyte in a suitable initial solvent (often water). b. Transfer the solution to a separatory funnel. c. Add the extraction solvent (chloroform or carbon tetrachloride). The volume will depend on the partition coefficient of the analyte. d. Stopper the funnel and shake vigorously, periodically venting to release pressure. e. Allow the layers to separate. Both chloroform and carbon tetrachloride are denser than water and will form the bottom layer. f. Drain the lower organic layer. g. Repeat the extraction with fresh solvent to maximize recovery. h. Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). i. Remove the solvent by evaporation to isolate the extracted compound.

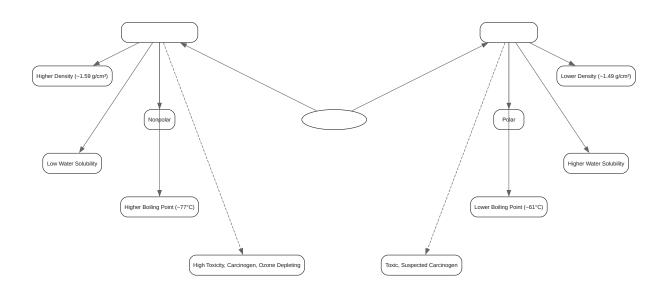
Protocol for the Appel Reaction using Carbon Tetrachloride



- Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an excess of dry carbon tetrachloride.
- Reagent Addition: Add triphenylphosphine portion-wise to the stirred solution. An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, is often insoluble in nonpolar solvents. Add a nonpolar solvent such as pentane or hexane to precipitate the triphenylphosphine oxide.
- Isolation: Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the precipitate with the nonpolar solvent.
- Purification: Concentrate the filtrate under reduced pressure to remove the carbon tetrachloride and other volatile components. The resulting crude alkyl chloride can then be purified by distillation or chromatography.

Visualizing the Comparison

To better illustrate the decision-making process and the relationship between the properties of these solvents, the following diagrams are provided.



Click to download full resolution via product page

Solvent Selection Workflow Diagram

Click to download full resolution via product page

Comparative Properties of CCI4 and CHCI3

Safety and Environmental Considerations

A critical aspect of solvent selection is the assessment of health and environmental risks. Both **carbon tetrachloride** and chloroform are toxic and pose significant health hazards.

Carbon Tetrachloride:

- Toxicity: Highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. It
 is a potent hepatotoxin, causing severe liver damage. It also affects the central nervous
 system and kidneys.
- Carcinogenicity: Classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.
- Environmental Impact: **Carbon tetrachloride** is an ozone-depleting substance, and its production for dispersive uses has been phased out under the Montreal Protocol. Its use is now highly restricted.

Chloroform:

- Toxicity: Harmful if swallowed or inhaled and causes skin and eye irritation. Exposure can lead to damage to the liver, kidneys, and central nervous system.
- Carcinogenicity: Also classified as a Group 2B carcinogen by the IARC (possibly carcinogenic to humans).
- Environmental Impact: Chloroform is a greenhouse gas and is harmful to aquatic life with long-lasting effects.

Due to these significant safety and environmental concerns, the use of both solvents has been greatly reduced in academic and industrial laboratories. It is imperative to consult the Safety Data Sheet (SDS) for each solvent before use and to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Whenever possible, less hazardous alternative solvents should be considered.

Conclusion

The choice between **carbon tetrachloride** and chloroform as a solvent is a nuanced one, heavily dependent on the specific application. **Carbon tetrachloride**'s nonpolar nature makes it suitable for dissolving nonpolar compounds and for specific applications like the Appel reaction and IR spectroscopy where its lack of C-H bonds is advantageous. Chloroform's polarity gives it a broader range of solvency, making it a more versatile solvent for extractions and a common choice for NMR spectroscopy (in its deuterated form).

However, the significant toxicity, carcinogenicity, and adverse environmental impact of both solvents cannot be overstated. Their use should be minimized, and safer alternatives should always be sought. When their use is unavoidable, strict adherence to safety protocols is essential to protect researchers and the environment. This guide provides the necessary data to make an informed and responsible decision regarding the use of these historically important but hazardous solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carbon tetrachloride, CCl4, and chloroform, CHCl3, are common Brown 14th Edition Ch 11 Problem 3 [pearson.com]
- 2. quora.com [quora.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Carbon Tetrachloride and Chloroform as Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157010#comparing-carbon-tetrachloride-and-chloroform-as-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com